3-(4-Aminophenyl)-1-(4-methylphenyl)propan-1-one
Overview
Description
3-(4-Aminophenyl)-1-(4-methylphenyl)propan-1-one: is an organic compound that features an aminophenyl group and a methylphenyl group attached to a propanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Aminophenyl)-1-(4-methylphenyl)propan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 4-aminobenzaldehyde and 4-methylacetophenone.
Condensation Reaction: The two starting materials undergo a condensation reaction in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction forms an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to yield the final product, this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aminophenyl group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can further modify the aminophenyl group, converting it to aniline derivatives.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, introducing various substituents onto the phenyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid).
Major Products:
Oxidation: Nitroso and nitro derivatives.
Reduction: Aniline derivatives.
Substitution: Halogenated and nitrated phenyl derivatives.
Scientific Research Applications
Chemistry:
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It can be used as a ligand in catalytic reactions.
Biology:
Biochemical Studies: The compound is used in studies involving enzyme interactions and protein binding.
Medicine:
Industry:
Material Science: The compound is used in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 3-(4-Aminophenyl)-1-(4-methylphenyl)propan-1-one involves its interaction with molecular targets such as enzymes and receptors. The aminophenyl group can form hydrogen bonds and electrostatic interactions with active sites, while the methylphenyl group provides hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
4-Aminophenyl-1-phenyl-1-propanone: Lacks the methyl group on the phenyl ring.
3-(4-Nitrophenyl)-1-(4-methylphenyl)-1-propanone: Contains a nitro group instead of an amino group.
3-(4-Aminophenyl)-1-phenyl-1-propanone: Lacks the methyl group on the phenyl ring.
Uniqueness:
- The presence of both the aminophenyl and methylphenyl groups in 3-(4-Aminophenyl)-1-(4-methylphenyl)propan-1-one provides a unique combination of electronic and steric properties, making it distinct from other similar compounds. This uniqueness can influence its reactivity and interactions with biological targets, leading to specific applications in various fields.
Properties
IUPAC Name |
3-(4-aminophenyl)-1-(4-methylphenyl)propan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO/c1-12-2-7-14(8-3-12)16(18)11-6-13-4-9-15(17)10-5-13/h2-5,7-10H,6,11,17H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXTQUEFGSCNWIM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CCC2=CC=C(C=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501327890 | |
Record name | 3-(4-aminophenyl)-1-(4-methylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501327890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
34.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49665928 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
87082-19-7 | |
Record name | 3-(4-aminophenyl)-1-(4-methylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501327890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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